N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
Description
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a benzodiazole (benzimidazole) derivative featuring a 2-ethylphenyl acetamide group and a (2-methoxyphenoxy)methyl substituent on the benzodiazole ring. The compound’s design combines aromatic and heterocyclic motifs, which are known to influence pharmacokinetic and pharmacodynamic profiles in drug discovery .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[(2-methoxyphenoxy)methyl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-3-18-10-4-5-11-19(18)27-25(29)16-28-21-13-7-6-12-20(21)26-24(28)17-31-23-15-9-8-14-22(23)30-2/h4-15H,3,16-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGLRFCOIXAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-ethylphenylamine with 2-methoxyphenyl isocyanate to form an intermediate product. This intermediate is then reacted with 1H-1,3-benzodiazole-1-yl acetic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
Key structural variations :
Physicochemical Properties
Comparative physical properties :
Anticonvulsant and Antimicrobial Potential
Benzimidazole derivatives (e.g., ) exhibit anticonvulsant activity, with substituents like alkoxy groups enhancing blood-brain barrier penetration . The 2-ethylphenyl group in the target compound may mimic hydrophobic moieties in known anticonvulsants.
Enzyme Inhibition
In , benzimidazole sulfonamides showed elastase inhibition, with substituents like 3,5-dimethylbenzenesulfonyl improving potency . The (2-methoxyphenoxy)methyl group in the target compound could modulate enzyme binding through steric or electronic effects.
Biological Activity
N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.
Compound Overview
- Molecular Formula : C17H19NO3
- CAS Number : 955293-39-7
- IUPAC Name : N-(2-ethylphenyl)-2-[2-[(2-methoxyphenoxy)methyl]-1H-benzodiazol-1-yl]acetamide
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 2-ethylphenylamine with 2-methoxyphenyl isocyanate.
- Final Product Formation : The intermediate is then reacted with 1H-1,3-benzodiazole-1-yl acetic acid under controlled conditions to yield the final product.
This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing and application.
This compound exhibits various biological activities, primarily attributed to its structural components, including the benzodiazole ring and methoxyphenoxy group. Preliminary studies suggest that it may modulate neurotransmitter systems and interact with specific enzymes and receptors, leading to its observed effects.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies show that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in models of inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong activity. |
| Anti-inflammatory Mechanism | Inhibition of TNF-alpha and IL-6 in macrophage cultures, suggesting a pathway for therapeutic applications in chronic inflammatory conditions. |
| Neuroprotective Effects | Animal studies indicate potential neuroprotective effects in models of neurodegeneration, likely through modulation of oxidative stress pathways. |
Comparison with Similar Compounds
| Compound | Molecular Formula | Activity |
|---|---|---|
| N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide | C18H21NO3 | Moderate antimicrobial activity |
| N-(2-ethylphenyl)-2-methoxy-4-(methylthio)benzamide | C18H21N3O3S | Anti-inflammatory properties |
This compound stands out due to its unique structural features that confer distinct chemical and biological properties, making it a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
